molecular formula C6H4FN3S B1291917 5-Fluorothiazolo[5,4-b]pyridin-2-amine CAS No. 865663-86-1

5-Fluorothiazolo[5,4-b]pyridin-2-amine

Cat. No.: B1291917
CAS No.: 865663-86-1
M. Wt: 169.18 g/mol
InChI Key: JBWXDFVOMBJLLP-UHFFFAOYSA-N
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Description

5-Fluorothiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorothiazolo[5,4-b]pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoropyridin-3-amine.

    Formation of Thiazole Ring: The 6-fluoropyridin-3-amine is reacted with potassium thiocyanate in acetic acid at 0°C. Bromine is then added dropwise to the reaction mixture, which is stirred at room temperature for several hours.

    Cyclization: The reaction mixture is heated to 85°C to facilitate the cyclization process, forming the thiazole ring fused to the pyridine ring.

    Isolation: The product is isolated by filtration and purified to obtain this compound as a yellow solid.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and microwave-assisted synthesis are often employed to enhance reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluorothiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms in the thiazole ring.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom .

Scientific Research Applications

5-Fluorothiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluorothiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorothiazolo[5,4-b]pyridin-2-amine
  • Thiazolo[4,5-b]pyridines
  • Thiazolo[5,4-b]pyridine derivatives with different substituents

Uniqueness

5-Fluorothiazolo[5,4-b]pyridin-2-amine is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and can improve its binding affinity to molecular targets compared to non-fluorinated analogs .

Properties

IUPAC Name

5-fluoro-[1,3]thiazolo[5,4-b]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWXDFVOMBJLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=C(S2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Fluoropyridin-3-amine (4 g, 35.7 mmol) was added to a 3-neck flask containing a mechanically stirred suspension of potassium rhodanate (27.7 g, 285 mmol) in acetic acid (89 mL) at 0° C. The flask was then fitted with an addition funnel charged with bromine (5.70 mL, 111 mmol) in acetic acid (29.7 mL). The bromine solution was added over 30 min and the solution turned into a viscous yellow mixture. After bromine addition was complete, the reaction mixture was allowed to warm to ambient temperature and stirred for 16 h. Water (30 mL) was added and the mixture was heated to 85° C. for 20 min before the solids were filtered and washed with water and methanol to give 5-fluorothiazolo[5,4-b]pyridin-2-amine (4.18 g, 24.71 mmol, 69.2% yield) as a yellow solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium rhodanate
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
89 mL
Type
solvent
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
29.7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six

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